molecular formula C23H16ClN3O4 B5974697 2-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide

2-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide

Cat. No. B5974697
M. Wt: 433.8 g/mol
InChI Key: UQTOSNWFRCSYFG-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been found to exhibit promising biological activities such as anticancer, antiviral, and antibacterial properties. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that the compound exerts its biological activities by inhibiting various cellular pathways. For example, the compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
The compound has been found to exhibit various biochemical and physiological effects. In addition to its anticancer, antiviral, and antibacterial properties, the compound has also been found to exhibit anti-inflammatory and antioxidant activities. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide in lab experiments is its potent biological activity. The compound has been found to exhibit potent anticancer, antiviral, and antibacterial properties, making it a potential candidate for drug development. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide. One of the main directions is to further elucidate its mechanism of action. Understanding the molecular targets of the compound can help in the development of more potent and selective analogs.
Another future direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo. This can help in determining the optimal dosage and administration route for the compound in clinical trials.
Finally, further research is needed to explore the potential applications of the compound in other fields, such as neurodegenerative diseases and autoimmune disorders. Studies have suggested that the compound may have potential in these fields, but more research is needed to confirm its efficacy and safety.

Synthesis Methods

The synthesis of 2-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been achieved using different methods. One of the most common methods involves the condensation reaction between 3-chloroaniline and 4-methoxy-2-nitrobenzoic acid to form 2-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)benzamide. The benzamide is then reacted with 4-chloroquinoline-3-carboxylic acid to yield the final product.

Scientific Research Applications

The compound has been extensively researched for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that the compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In addition to its anticancer activity, the compound has also been found to exhibit antiviral and antibacterial properties. Studies have shown that the compound can inhibit the replication of various viruses, including HIV, hepatitis B, and influenza virus. It has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O4/c1-31-16-9-10-20(22(12-16)27(29)30)26-23(28)18-13-21(14-5-4-6-15(24)11-14)25-19-8-3-2-7-17(18)19/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTOSNWFRCSYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide

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